BRM/BRG1 ATP Inhibitor-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
BRM/BRG1 ATP Inhibitor-3 is a potent inhibitor targeting both BRM and BRG1 components of the BAF complex. It exhibits IC50 values of 10.4 nM for BRM and 19.3 nM for BRG1 . This compound holds potential for research applications in cancer and BAF complex-related disorders .
Métodos De Preparación
The preparation of BRM/BRG1 ATP Inhibitor-3 involves synthetic routes and reaction conditions that are typically proprietary and specific to the manufacturer. general methods for synthesizing similar inhibitors involve multi-step organic synthesis, including the use of various solvents and reagents such as DMSO, PEG300, and Tween-80 . Industrial production methods would likely involve optimization of these synthetic routes for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
BRM/BRG1 ATP Inhibitor-3 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions can modify the functional groups on the inhibitor, potentially altering its activity.
Substitution Reactions: Common reagents and conditions used in these reactions include halogenating agents and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used, but typically involve modifications to the inhibitor’s core structure
Aplicaciones Científicas De Investigación
BRM/BRG1 ATP Inhibitor-3 has several scientific research applications:
Cancer Research: It is used to study the role of BRM and BRG1 in cancer, particularly in acute myeloid leukemia and other hematopoietic cancers
Chromatin Remodeling Studies: The inhibitor helps in understanding the function of the BAF complex in gene expression and chromatin accessibility.
Drug Development: It serves as a lead compound for developing new therapeutic agents targeting BRM and BRG1 in various cancers.
Mecanismo De Acción
BRM/BRG1 ATP Inhibitor-3 exerts its effects by inhibiting the ATPase activity of BRM and BRG1, which are core components of the BAF complex. This inhibition leads to reduced chromatin accessibility and repression of oncogenic transcription factors such as MYC, PU.1, and CDK4/6 . The compound induces differentiation and apoptosis in cancer cells, thereby reducing tumor growth and improving survival in preclinical models .
Comparación Con Compuestos Similares
BRM/BRG1 ATP Inhibitor-3 is unique in its dual inhibition of both BRM and BRG1, making it more effective in certain cancer models compared to inhibitors that target only one of these ATPases. Similar compounds include:
FHD-286: A selective BRG1/BRM inhibitor currently under clinical investigation for various cancers.
BRM011: Another dual BRG1/BRM ATPase inhibitor with similar applications in cancer research.
This compound stands out due to its potent inhibition and broad applicability in studying the BAF complex and its role in cancer.
Propiedades
Fórmula molecular |
C26H25N5O2S2 |
---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
4-amino-N-[(2S)-4-methylsulfanyl-1-oxo-1-[[4-(3-pyridin-4-ylphenyl)-1,3-thiazol-2-yl]amino]butan-2-yl]benzamide |
InChI |
InChI=1S/C26H25N5O2S2/c1-34-14-11-22(29-24(32)18-5-7-21(27)8-6-18)25(33)31-26-30-23(16-35-26)20-4-2-3-19(15-20)17-9-12-28-13-10-17/h2-10,12-13,15-16,22H,11,14,27H2,1H3,(H,29,32)(H,30,31,33)/t22-/m0/s1 |
Clave InChI |
WNFUOUMYNUFZIX-QFIPXVFZSA-N |
SMILES isomérico |
CSCC[C@@H](C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |
SMILES canónico |
CSCCC(C(=O)NC1=NC(=CS1)C2=CC=CC(=C2)C3=CC=NC=C3)NC(=O)C4=CC=C(C=C4)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.